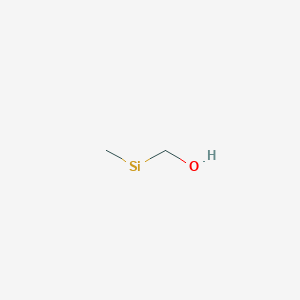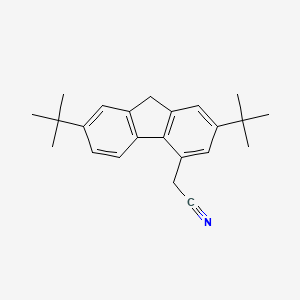
(2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile is an organic compound that belongs to the fluorene family It is characterized by the presence of two tert-butyl groups at the 2 and 7 positions of the fluorene ring, and an acetonitrile group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile typically involves the following steps:
Di-tert-butylation:
Hydroxymethylation: Conversion of the fluorene derivative to a hydroxymethyl compound.
Nitrile Formation: Introduction of the acetonitrile group at the 4 position.
Industrial Production Methods:
化学反応の分析
Types of Reactions: (2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of different functional groups at the acetonitrile position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
科学的研究の応用
(2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of (2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular processes. In industrial applications, its mechanism may involve its role as a precursor or intermediate in chemical reactions.
類似化合物との比較
- 2,7-Di-tert-butyl-9-fluorenylmethanol
- 2,7-Di-tert-butylfluorene
- 2,7-Di-tert-butyl-9H-fluoren-9-one
Comparison: (2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts different chemical properties compared to its analogs. For instance, the acetonitrile group can participate in nucleophilic substitution reactions, which is not possible with the hydroxymethyl or ketone derivatives.
This compound’s unique structural features and reactivity make it a valuable molecule for various scientific and industrial applications.
特性
CAS番号 |
106112-36-1 |
|---|---|
分子式 |
C23H27N |
分子量 |
317.5 g/mol |
IUPAC名 |
2-(2,7-ditert-butyl-9H-fluoren-4-yl)acetonitrile |
InChI |
InChI=1S/C23H27N/c1-22(2,3)18-7-8-20-16(13-18)11-17-14-19(23(4,5)6)12-15(9-10-24)21(17)20/h7-8,12-14H,9,11H2,1-6H3 |
InChIキー |
RIKUXKXIBXMUIH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3CC#N)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


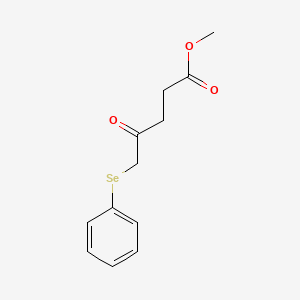
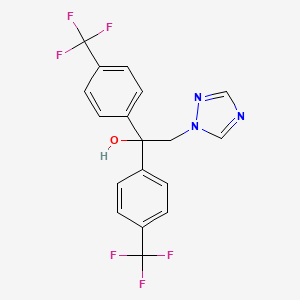
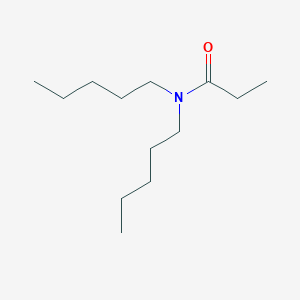
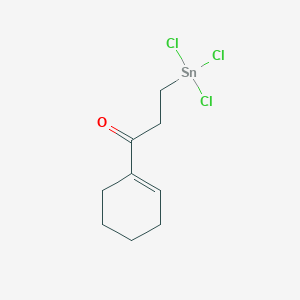
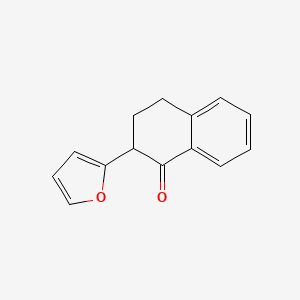
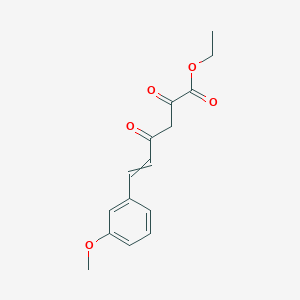
![Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]-](/img/structure/B14324875.png)
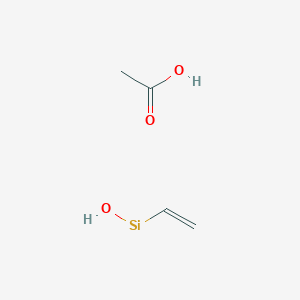
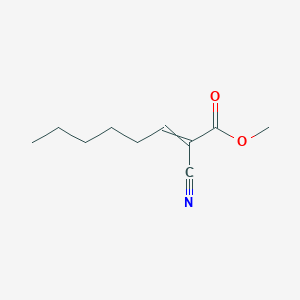
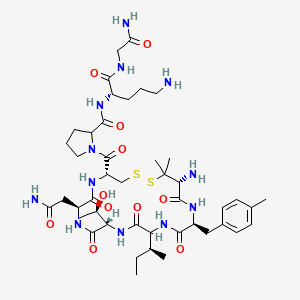
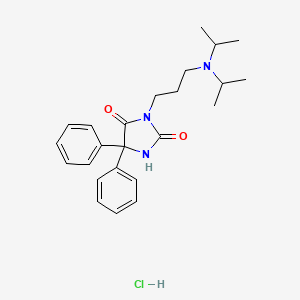
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)

